methyl 4-oxo-6H-quinoline-6-carboxylate
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Overview
Description
Methyl 4-oxo-6H-quinoline-6-carboxylate is a quinoline derivative known for its significant role in medicinal chemistry. Quinoline derivatives are well-regarded for their diverse biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-6H-quinoline-6-carboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate, followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the Cu-catalyzed reaction between N-alkyl- or N-arylanilines and activated alkynes in the presence of triflic acid .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may include multi-step synthesis, one-pot reactions, and the use of environmentally benign catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-6H-quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline ring or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce halogenated or alkylated quinoline derivatives .
Scientific Research Applications
Methyl 4-oxo-6H-quinoline-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Studied for its potential as an antibacterial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-oxo-6H-quinoline-6-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, it may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone
Uniqueness
Methyl 4-oxo-6H-quinoline-6-carboxylate is unique due to its specific structural features and the presence of both a quinoline ring and a carboxylate group. These features contribute to its diverse biological activities and make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 4-oxo-6H-quinoline-6-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-7H,1H3 |
InChI Key |
SMPUUYFHJFXDPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=CC2=NC=CC(=O)C2=C1 |
Origin of Product |
United States |
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